
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antifungal, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- typically involves multi-step reactions. One common method includes the condensation of 3-acetylindole, methyl 2-aminobenzoate, and thioglycolic acid, leading to the formation of a substituted 1,3-thiazolidin-4-one intermediate . This intermediate undergoes further cyclization and elimination reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the butylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- involves its interaction with specific molecular targets. For instance, it acts as a topoisomerase I inhibitor by stabilizing the topoisomerase I/DNA complex, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it may inhibit phosphatidylinositol 3-kinase, affecting various signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo(4,5-d)pyrimidine-5-thione: Exhibits antifungal activity.
Thiazolo(5,4-b)pyridine: Known for its strong PI3Kα inhibitory activity.
Uniqueness
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- stands out due to its dual inhibitory activity against topoisomerase I and phosphatidylinositol 3-kinase, making it a promising candidate for anticancer drug development .
Propriétés
Numéro CAS |
31895-50-8 |
|---|---|
Formule moléculaire |
C11H16N4O2S |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
2-(butylamino)-4,6-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-12-10-13-8-7(18-10)9(16)15(3)11(17)14(8)2/h4-6H2,1-3H3,(H,12,13) |
Clé InChI |
JJUOFQMPYZPUOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC2=C(S1)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


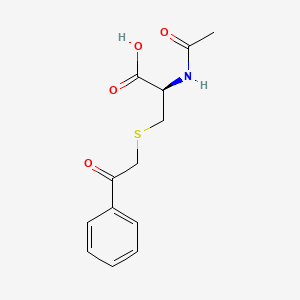
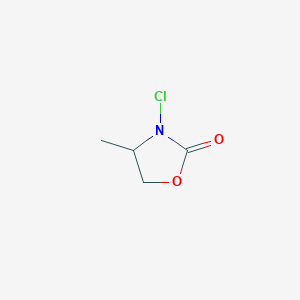

![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)

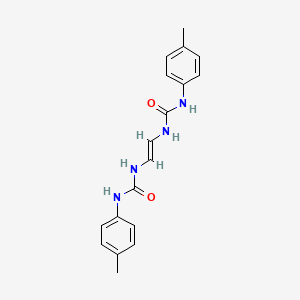
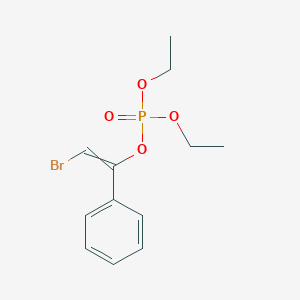
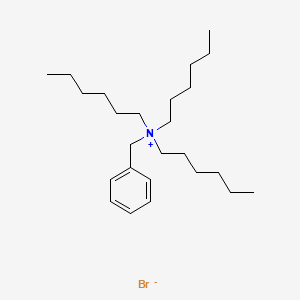
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
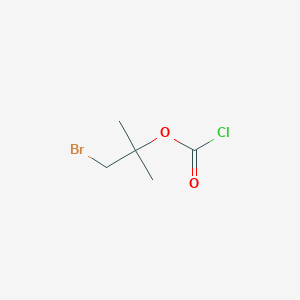

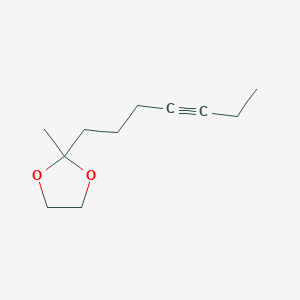
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
